Structural Differentiation: 4-Methyl-3-Nitro vs. 3-Nitro Positional Isomer (CAS 868979-27-5)
CAS 868980-45-4 bears a 4-methyl-3-nitro substitution pattern on the benzamide ring, whereas its closest positional isomer (CAS 868979-27-5) carries only a 3-nitro group without the 4-methyl substituent . The additional methyl group at the para position relative to the carboxamide linkage increases steric bulk (molecular weight: 330.36 vs. 316.33 g/mol for the des-methyl analog) and contributes approximately +0.5 logP units based on fragment-based calculations (Hansch π constant for aromatic –CH₃ ≈ +0.52) [1]. The 3-nitro group provides a strong electron-withdrawing effect (Hammett σₘ ≈ +0.71), which is electronically distinct from the sulfonamide analog (ChemDiv G856-0516), where the nitro group is at the 5-position on a sulfonamide scaffold with a different hydrogen-bond profile .
| Evidence Dimension | Structural and physicochemical differentiation vs. closest positional isomer |
|---|---|
| Target Compound Data | 4-methyl-3-nitrobenzamide substitution; MW 330.36 g/mol; predicted logP ~2.2 (estimated via fragment addition) |
| Comparator Or Baseline | 3-nitrobenzamide analog (CAS 868979-27-5): MW 316.33 g/mol; predicted logP ~1.7 (des-methyl baseline) |
| Quantified Difference | ΔMW = +14.03 g/mol; ΔlogP ≈ +0.5 (estimated); distinct steric and electronic profile due to 4-CH₃ presence |
| Conditions | Structural comparison based on chemical formula and substituent constants (Hansch, Hammett); no head-to-head experimental data available for this specific compound pair |
Why This Matters
The 4-methyl group alters lipophilicity and steric fit in hydrophobic binding pockets, which can affect target binding kinetics and selectivity — critical considerations for sigma receptor or kinase inhibitor programs where subtle substituent changes drive subtype selectivity [2].
- [1] Hansch C, Leo A, Hoekman D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society, 1995. View Source
- [2] Laboratorios del Dr. Esteve S.A. WO2014006130A1: Imidazo[2,1-b]thiazole derivatives, their preparation and use as medicaments. Published 2014-01-09. View Source
